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molecular formula C8H9Cl2N3 B8358007 (3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-amine

(3,6-Dichloro-pyridazin-4-yl)-(2-methyl-allyl)-amine

Cat. No. B8358007
M. Wt: 218.08 g/mol
InChI Key: PDGZANOWPZMPKF-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

Potassium tert-butoxide (157.5 g) was charged portionwise to a stirred solution of 3,6-dichloro-pyridazin-4-ylamine (210 g) in THF (3.36 L). After 15 minutes, 3-bromo-2-methylpropene (141.8 mL) was added dropwise over a period of 30 minutes, maintaining the temperature <25° C. The solution was allowed to stir at room temperature for 16 h, after which time the reaction was concentrated and the residue partitioned between DCM (6 L) and water (6 L). The aqueous phase was extracted with DCM (2×5 L). The combined organic phases were washed (brine, 5 L), dried with magnesium sulfate, filtered and concentrated. Chromatography (Silica gel, eluting with 70:30 Heptane:-EtOAc) gave the title compound (211.7 g). 1H NMR (270 MHz, CDCl3): 6.49 (1H, s), 5.48 (1H, br s), 5.00 (1H, s), 4.91 (1H, s), 3.81 (2H, d, J ═6 Hz), 1.80 (3H, s).
Quantity
157.5 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step One
Name
Quantity
3.36 L
Type
solvent
Reaction Step One
Quantity
141.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:5])([O-])[CH3:3].[K+].[Cl:7][C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[NH2:14].BrCC(C)=C>C1COCC1>[Cl:7][C:8]1[N:9]=[N:10][C:11]([Cl:15])=[CH:12][C:13]=1[NH:14][CH2:1][C:2]([CH3:5])=[CH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
157.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
210 g
Type
reactant
Smiles
ClC=1N=NC(=CC1N)Cl
Name
Quantity
3.36 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
141.8 mL
Type
reactant
Smiles
BrCC(=C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature <25° C
CONCENTRATION
Type
CONCENTRATION
Details
after which time the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between DCM (6 L) and water (6 L)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM (2×5 L)
WASH
Type
WASH
Details
The combined organic phases were washed (brine, 5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Chromatography (Silica gel, eluting with 70:30 Heptane:-EtOAc)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1NCC(=C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 211.7 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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